molecular formula C21H33N3O B14784154 2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide

2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide

Cat. No.: B14784154
M. Wt: 343.5 g/mol
InChI Key: JGEKEQILVNKWPR-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a benzyl group, and a cyclohexyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of (S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide involves several steps, including the formation of the cyclopropyl and benzyl groups, followed by their attachment to the cyclohexyl ring. The synthetic route typically involves the use of reagents such as benzyl bromide, cyclopropylamine, and cyclohexanone. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. These methods often require optimization of reaction conditions and the use of advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.

Scientific Research Applications

(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide can be compared with other similar compounds, such as:

    Cyclohexylamines: These compounds share the cyclohexyl group and have similar chemical properties and reactivity.

    Benzylamines: These compounds contain the benzyl group and are used in similar applications, including as intermediates in organic synthesis.

    Cyclopropylamines: These compounds feature the cyclopropyl group and are studied for their unique chemical and biological properties.

The uniqueness of (S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide lies in its combination of these functional groups, which gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H33N3O

Molecular Weight

343.5 g/mol

IUPAC Name

2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide

InChI

InChI=1S/C21H33N3O/c1-15(2)20(22)21(25)23-17-8-10-18(11-9-17)24(19-12-13-19)14-16-6-4-3-5-7-16/h3-7,15,17-20H,8-14,22H2,1-2H3,(H,23,25)

InChI Key

JGEKEQILVNKWPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

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